1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-6-20(7-2)26(23,24)17-13(4)19-21(14(17)5)18(22)15-9-11-16(12-10-15)25-8-3/h9-12H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANGLZLLMHYWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrazole core substituted with an ethoxybenzoyl group and diethyl groups at the nitrogen positions. The synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate sulfonyl chlorides under basic conditions, resulting in various derivatives with modified biological activities.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Pyrazole Core | Pyrazole Core |
| Ethoxybenzoyl Group | Ethoxybenzoyl Group |
Anticancer Properties
Research has shown that derivatives of 1H-pyrazole sulfonamides exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited the growth of U937 cells, a human histiocytic lymphoma cell line, with IC50 values indicating potent activity without cytotoxic effects on normal cells . This suggests a selective action that could be harnessed for cancer therapy.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings indicate that these compounds could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects .
Antibacterial and Antifungal Activities
The compound's structural features suggest potential antibacterial and antifungal properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. This broad-spectrum activity is attributed to their ability to interfere with microbial metabolic pathways .
Neuroprotective Effects
Emerging studies indicate that pyrazole derivatives may possess neuroprotective properties. Research has shown that these compounds can inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. By inhibiting MAO, these compounds may help in reducing oxidative stress and neuronal damage associated with conditions like Alzheimer's disease .
Case Study 1: Antiproliferative Activity
In a controlled study involving U937 cells, researchers evaluated the antiproliferative effects of various pyrazole sulfonamide derivatives. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents.
Case Study 2: Anti-inflammatory Activity Assessment
Another study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results showed significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs, indicating the potential for clinical applications in inflammatory conditions.
Scientific Research Applications
Structural Formula
The chemical structure of 1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be represented as follows:
Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety exhibit anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting protein kinases, which play a crucial role in cell signaling and are often implicated in cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthetic Pathways
Several synthetic routes have been developed for the preparation of this compound:
- Condensation Reaction : The primary method involves the condensation of 4-ethoxybenzoyl chloride with N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide under basic conditions.
- Reflux Method : Another method utilizes refluxing the reactants in an organic solvent to facilitate the reaction and improve yield.
Yield and Purity
Typical yields for the synthesis range from 60% to 85%, depending on the reaction conditions and purification methods employed.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various pyrazole derivatives, including our compound. The study found that at micromolar concentrations, the compound effectively inhibited the growth of breast cancer cells and induced apoptosis through caspase activation .
Case Study 2: Enzyme Inhibition
A recent patent highlighted the use of this compound as a selective inhibitor of specific protein kinases involved in oncogenic signaling pathways. The findings suggested that this compound could serve as a lead structure for developing targeted cancer therapies .
Case Study 3: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-sulfonamide derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Bioactivity :
- The 4-ethoxybenzoyl group in the target compound increases lipophilicity compared to smaller alkyl or halogenated substituents (e.g., 8g’s 3-chlorophenyl) . This may enhance membrane permeability but reduce aqueous solubility.
- Diethyl sulfonamide vs. morpholine/phenethyl groups : Diethylation likely improves metabolic stability over bulkier substituents (e.g., MR-S1-14’s naphthalenyl group), which may hinder cellular uptake .
Synthetic Yields :
- The target compound’s synthesis yield is unreported, but derivatives with complex acyl groups (e.g., MR-S1-19) show lower yields (42%) due to steric hindrance .
- Base pyrazole-4-sulfonamides (e.g., N,N-diethyl-3,5-dimethyl) are synthesized in high purity (95%) via optimized routes .
Spectroscopic Profiles :
- IR : The target compound’s carbonyl (C=O) stretch (~1700 cm⁻¹) and sulfonamide S=O (~1164 cm⁻¹) align with analogs like compound 27 .
- NMR : Expected aromatic proton shifts at δ 7.2–8.9 ppm (ethoxybenzoyl) and methyl resonances (δ 2.0–2.5 ppm) mirror patterns in 8g and MR-S1-12 .
Biological Activity :
- While direct data for the target compound are unavailable, MR-S1-6 (structurally simpler derivative) showed antiproliferative activity against U937 cells, suggesting the pyrazole-sulfonamide scaffold is pharmacologically relevant .
- The 4-ethoxybenzoyl group may confer selectivity toward kinases or carbonic anhydrases, as seen in other acylated sulfonamides .
Q & A
Q. Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 1-(4-Aminophenyl)-3,5-dimethylpyrazole | Sulfonamide precursor | |
| 4-Ethoxybenzoyl chloride | Acylating agent | |
| N,N-Diethylsulfamoyl chloride | Sulfonamide donor |
Advanced: How to design derivatives for enhanced antiproliferative activity?
Methodological Answer:
- Substituent Screening : Replace the 4-ethoxy group with halogenated (e.g., 4-Cl) or bulkier aryl groups to improve membrane permeability .
- Bioisosteres : Substitute the pyrazole methyl groups with trifluoromethyl to enhance metabolic stability .
- Prodrug Strategies : Incorporate ester-linked moieties (e.g., ethyl carboxylate) for pH-sensitive release in tumor microenvironments .
Basic: How to mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use Cremophor EL (0.05% w/v) or β-cyclodextrin inclusion complexes .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 10% DMSO for physiological compatibility .
Q. Tables
Q. Table 1: Representative Yields for Analogous Sulfonamides
| Derivative | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| MR-S1-12 | 62 | 95 | |
| 9l | 68 | 98 | |
| 9q | 41 | 97 |
Q. Table 2: Key NMR Assignments
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH (pyrazole) | 2.1–2.3 | Singlet | 3,5-dimethyl |
| NH (sulfonamide) | 8.5–9.0 | Broad | Sulfonamide NH |
| OCHCH | 1.3–1.5 | Triplet | 4-ethoxy group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
